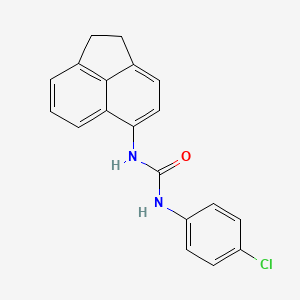

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-14-7-9-15(10-8-14)21-19(23)22-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUWMCXQHWKMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea typically involves the reaction of 4-chloroaniline with 1,2-dihydroacenaphthylene-5-isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the aromatic rings.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the urea moiety or aromatic rings.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide

- 2-{[(4-chlorophenyl)methyl]sulfanyl}-N’-[(E)-(1,2-dihydroacenaphthylen-5-yl)methylidene]acetohydrazide

Uniqueness

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological evaluations, and case studies.

- Molecular Formula : C18H16ClN

- Molecular Weight : 295.78 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea

Synthesis

The synthesis of 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 1,2-dihydroacenaphthylene. The reaction conditions may vary, but it generally requires mild heating and the use of solvents such as dichloromethane or ethanol.

Antitumor Activity

Research has indicated that derivatives of acenaphthene, including 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea, exhibit significant antitumor properties. A study synthesized twelve novel acenaphthene derivatives and evaluated their biological activity against various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms for the antitumor activity include:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It has been suggested that the compound may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

Study 1: Antiproliferative Effects

In a recent study involving various acenaphthene derivatives, including the target compound, researchers assessed antiproliferative effects using MTT assays on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea | 7.5 | MCF-7 (Breast cancer) |

| Other derivative | 10.0 | HeLa (Cervical cancer) |

Study 2: Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments indicated no significant acute toxicity at therapeutic doses, making it a promising candidate for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea, and how can reaction conditions be optimized?

- Methodological Guidance : The synthesis typically involves multi-step protocols. For example, chlorination of aniline derivatives followed by urea bond formation via isocyanate intermediates is a common approach . Optimization can include varying solvents (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalysts (e.g., DBU for urea coupling). Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the structural and physical properties of this compound?

- Methodological Guidance : Use a combination of NMR (¹H/¹³C) for confirming substituent positions and urea linkage . X-ray crystallography (as in ) resolves stereochemistry, while HPLC-MS ensures purity (>95%). Physical properties like melting point (144–146°C in analogous compounds) and solubility (DMSO for biological assays) should be empirically validated .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Guidance : Start with kinase inhibition assays (ATP-binding domains) due to structural similarity to urea-based kinase inhibitors . Use cell viability assays (MTT) for cytotoxicity profiling. Target selectivity can be assessed via receptor-binding studies (e.g., SPR for affinity measurements) .

Advanced Research Questions

Q. How does the positioning of the chlorophenyl and acenaphthylenyl groups influence biological activity and chemical reactivity?

- Methodological Guidance : Comparative studies with analogues (e.g., fluorophenyl or methoxyphenyl substitutions) reveal steric and electronic effects. For example, para-substituted chlorophenyl groups enhance receptor selectivity, while ortho-substitutions may hinder binding . Computational docking (AutoDock Vina) can model interactions with target proteins, highlighting key residues like Lys68 in kinase domains .

Q. How can researchers resolve contradictions in solubility-activity relationships observed in urea derivatives?

- Methodological Guidance : Contradictions may arise from assay conditions (e.g., DMSO concentration affecting membrane permeability). Use standardized solvent controls and parallel artificial membrane permeability assays (PAMPA). Structure-activity relationship (SAR) models incorporating logP values (e.g., 1.468 g/cm³ in analogues ) and hydrogen-bonding capacity can clarify discrepancies .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

- Methodological Guidance : Introduce electron-withdrawing groups (e.g., fluorine) on the acenaphthylenyl moiety to reduce CYP450-mediated oxidation . Deuterium isotope effects at vulnerable positions (e.g., methyl groups) can prolong half-life. Validate via liver microsome assays and pharmacokinetic profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.